molecular formula C27H29NO4S B10777773 (2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL

(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL

Cat. No.: B10777773
M. Wt: 463.6 g/mol
InChI Key: UZOOIPXOYYJULJ-BLIZRMSTSA-N
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Description

Compound 19 is a synthetic organic compound that has garnered significant attention due to its potential antiviral properties, particularly against the SARS-CoV-2 virus. It belongs to the class of stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety. Compound 19 has shown promising results in inhibiting the replication of the SARS-CoV-2 virus by targeting the 3CL protease (Mpro), a key enzyme involved in the viral replication process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 19 involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the stilbene core: This is typically achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene core.

    Functionalization of the aromatic rings: Various functional groups are introduced to the aromatic rings through electrophilic aromatic substitution reactions. Common reagents used in these steps include halogens, nitrating agents, and sulfonating agents.

    Final modifications:

Industrial Production Methods

Industrial production of Compound 19 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Compound 19 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like hydroxide, alkoxide, and amines are used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Compound 19 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying stilbene chemistry and its derivatives.

    Biology: The compound’s ability to inhibit the SARS-CoV-2 3CL protease makes it a valuable tool for studying viral replication and developing antiviral therapies.

    Medicine: Due to its antiviral properties, Compound 19 is being investigated as a potential therapeutic agent for treating COVID-19 and other viral infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Compound 19 involves the inhibition of the SARS-CoV-2 3CL protease (Mpro). This enzyme is essential for the replication of the virus, and by inhibiting its activity, Compound 19 effectively reduces viral replication. The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein into functional units necessary for viral replication .

Comparison with Similar Compounds

Similar Compounds

    Compound 21: Another lead compound from the same discovery effort, also targeting the SARS-CoV-2 3CL protease.

    Remdesivir: An antiviral drug that inhibits viral replication by targeting the RNA-dependent RNA polymerase of the virus.

Uniqueness

Compound 19 is unique in its specific targeting of the SARS-CoV-2 3CL protease, which distinguishes it from other antiviral compounds like remdesivir that target different viral enzymes. Additionally, Compound 19 has shown favorable aqueous solubility and low cytotoxicity, making it a promising candidate for further development .

Properties

Molecular Formula

C27H29NO4S

Molecular Weight

463.6 g/mol

IUPAC Name

(2S,3R)-3-(4-hydroxyphenyl)-2-[4-[(2R)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol

InChI

InChI=1S/C27H29NO4S/c1-18(28-14-2-3-15-28)17-31-23-11-6-19(7-12-23)26-27(20-4-8-21(29)9-5-20)33-25-16-22(30)10-13-24(25)32-26/h4-13,16,18,26-27,29-30H,2-3,14-15,17H2,1H3/t18-,26+,27-/m1/s1

InChI Key

UZOOIPXOYYJULJ-BLIZRMSTSA-N

Isomeric SMILES

C[C@H](COC1=CC=C(C=C1)[C@H]2[C@H](SC3=C(O2)C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCC5

Canonical SMILES

CC(COC1=CC=C(C=C1)C2C(SC3=C(O2)C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCC5

Origin of Product

United States

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